Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-
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Overview
Description
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- is a complex organic compound with a unique structure that includes a bromobenzoyl group and a furo-pyrano-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- typically involves multi-step organic reactionsThe final step involves the formation of the acetamide group under mild conditions to avoid degradation of the sensitive furo-pyrano-pyridinyl structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamide derivatives .
Scientific Research Applications
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-(4-chlorobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-
- Acetamide, N-(2-(4-fluorobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-
- Acetamide, N-(2-(4-methylbenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-
Uniqueness
The presence of the bromobenzoyl group in Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- imparts unique chemical and biological properties compared to its analogs. This group can participate in specific interactions with molecular targets, enhancing the compound’s efficacy and selectivity in various applications .
Properties
CAS No. |
172985-36-3 |
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Molecular Formula |
C22H21BrN2O4 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
N-[4-(4-bromobenzoyl)-8,12,12-trimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-3-yl]acetamide |
InChI |
InChI=1S/C22H21BrN2O4/c1-11-16-10-28-22(3,4)9-15(16)17-18(25-12(2)26)20(29-21(17)24-11)19(27)13-5-7-14(23)8-6-13/h5-8H,9-10H2,1-4H3,(H,25,26) |
InChI Key |
IIMCCUADDPTBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=C(C=C4)Br)NC(=O)C)(C)C |
Origin of Product |
United States |
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